2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1087784-21-1
VCID: VC3192949
InChI: InChI=1S/C7H10ClN3O2/c1-4(2)6-10-11-7(13-6)9-5(12)3-8/h4H,3H2,1-2H3,(H,9,11,12)
SMILES: CC(C)C1=NN=C(O1)NC(=O)CCl
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.62 g/mol

2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

CAS No.: 1087784-21-1

Cat. No.: VC3192949

Molecular Formula: C7H10ClN3O2

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide - 1087784-21-1

Specification

CAS No. 1087784-21-1
Molecular Formula C7H10ClN3O2
Molecular Weight 203.62 g/mol
IUPAC Name 2-chloro-N-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Standard InChI InChI=1S/C7H10ClN3O2/c1-4(2)6-10-11-7(13-6)9-5(12)3-8/h4H,3H2,1-2H3,(H,9,11,12)
Standard InChI Key LPAIUCJKHQQTCI-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)NC(=O)CCl
Canonical SMILES CC(C)C1=NN=C(O1)NC(=O)CCl

Introduction

Chemical Structure and Properties

Molecular Structure

2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide consists of a 1,3,4-oxadiazole core with an isopropyl group at the 5-position and a chloroacetamide moiety attached to the 2-position via a nitrogen atom. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, creating a planar aromatic system that contributes to the compound's stability .

The structural representation of this compound can be described through various notations:

  • SMILES notation: CC(C)C1=NN=C(O1)NC(=O)CCl

  • InChI: InChI=1S/C7H10ClN3O2/c1-4(2)6-10-11-7(13-6)9-5(12)3-8/h4H,3H2,1-2H3,(H,9,11,12)

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide are summarized in the following table:

PropertyValue
Molecular FormulaC7H10ClN3O2
Molecular Weight203.63 g/mol (calculated)
AppearancePresumed solid at room temperature (based on similar compounds)
InChIKeyLPAIUCJKHQQTCI-UHFFFAOYSA-N
Compound Name2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

These properties are derived from computational predictions and structural analyses .

The 1,3,4-oxadiazole ring in this compound is known to confer specific pharmacological properties, including enhanced metabolic stability and favorable pharmacokinetic profiles. The presence of the chloroacetamide group introduces a reactive center that could be utilized for further chemical modifications or may contribute to specific biological interactions .

Spectroscopic Data

Mass spectrometry data provides valuable information for identifying this compound. The predicted collision cross-section (CCS) values for various adducts of 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+204.05344141.4
[M+Na]+226.03538151.9
[M+NH4]+221.07998147.8
[M+K]+242.00932149.7
[M-H]-202.03888142.0
[M+Na-2H]-224.02083145.1
[M]+203.04561143.0
[M]-203.04671143.0

These predicted collision cross-section values are essential for the identification and characterization of this compound using ion mobility mass spectrometry techniques .

Synthesis and Preparation Methods

Analogous Synthetic Routes for 1,3,4-Oxadiazole Derivatives

For similar 1,3,4-oxadiazole derivatives, the synthesis often follows this general pathway:

"First of all, ethyl 2-chloroacetate, N-(2-hydroxyphenyl)acetamide, and potassium carbonate were mixed in acetone, and the mixture was stirred under reflux conditions. The reaction was checked by the thin-layer chromatography (TLC) method."

This is followed by treatment with hydrazine monohydrate in ethanol to obtain a hydrazide compound. The resulting intermediate is then treated with carbon disulfide in the presence of sodium ethoxide, followed by acidification with hydrochloric acid to form the oxadiazole ring .

A comparable approach could potentially be adapted for the synthesis of 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide, with modifications to incorporate the isopropyl substituent at the 5-position of the oxadiazole ring.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 1,3,4-oxadiazole derivatives is strongly influenced by the nature and position of substituents on the heterocyclic ring. In the case of 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide:

  • The 1,3,4-oxadiazole ring serves as "a crucial component of the pharmacophore by binding to the ligand" and "functions as a straight aromatic linker to guarantee that the molecule is oriented correctly" .

  • The isopropyl group at the 5-position likely contributes to the lipophilicity of the molecule, potentially enhancing membrane permeability.

  • The chloroacetamide moiety introduces a reactive center that may be important for interactions with biological targets or could serve as a site for further structural modifications.

Comparison with Related Compounds

When compared to other structurally related compounds, several observations can be made:

  • Unlike more complex derivatives such as N-(3-chloro-2-methylphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (C15H12ClN5O2, MW: 329.74) , 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has a simpler structure with fewer aromatic rings, potentially affecting its binding profile and physicochemical properties.

  • The compound differs from thiadiazole analogues like 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in having an oxygen atom instead of a sulfur atom in the heterocyclic ring, which can significantly alter the electronic properties and bioactivity of the molecule.

  • Research has indicated that "antiproliferative activity has also been observed in heteroaryl acetamides" , suggesting that the acetamide moiety in this compound might contribute to potential anticancer properties.

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Several spectroscopic techniques can be employed for the identification and characterization of 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would be valuable for confirming the structure of this compound. Key signals would include those from the isopropyl group (two methyl groups and a methine proton), the methylene protons of the chloroacetamide group, and the amide proton.

  • Infrared (IR) Spectroscopy: This technique can identify functional groups present in the molecule, particularly the C=O stretching vibration of the amide group and the C-N, N=N, and C-O stretching vibrations associated with the oxadiazole ring.

  • UV-Visible Spectroscopy: This method can provide information about electronic transitions in the molecule, which could be useful for quantitative analysis.

Chromatographic Methods

Chromatographic techniques useful for analyzing this compound include:

  • High-Performance Liquid Chromatography (HPLC): This method would be valuable for assessing the purity of the compound and could be coupled with various detection methods, such as UV detection or mass spectrometry.

  • Thin-Layer Chromatography (TLC): As mentioned in the synthesis of related compounds, TLC is useful for monitoring reactions and confirming the identity of the product .

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide. The predicted m/z values for various adducts, as provided earlier, would be expected in mass spectrometric analyses . Ion mobility mass spectrometry could also be particularly useful, given the available predicted collision cross-section values.

Current Research and Future Perspectives

Recent Advances in Research

While specific research on 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is limited in the literature, advances in the study of structurally related oxadiazole derivatives provide valuable context:

  • Recent studies have demonstrated that various 1,3,4-oxadiazole derivatives exhibit "notable inhibition levels of the MMP-9 enzyme and demonstrated high antiproliferative activity" , suggesting potential applications in cancer research.

  • The development of novel synthetic approaches for 1,3,4-oxadiazole derivatives continues to expand, potentially providing more efficient routes to prepare compounds like 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide.

Challenges and Opportunities

Despite its potential, several challenges and opportunities exist in the research and development of 2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide:

  • Limited Specific Data: More detailed studies on the physical, chemical, and biological properties of this specific compound are needed to fully understand its potential applications.

  • Synthetic Optimization: Developing efficient and scalable synthetic routes specifically for this compound presents both a challenge and an opportunity for synthetic chemists.

  • Structure-Activity Relationship Studies: Systematic investigations of how structural modifications affect the biological activity of this compound could lead to the development of more potent and selective derivatives.

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